molecular formula C17H22N2O4 B10983471 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B10983471
M. Wt: 318.4 g/mol
InChI Key: LIHZOABFAUBTMM-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid or base.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the formation of a carbon-nitrogen bond, typically through reductive amination or nucleophilic substitution.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,6-Dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as serotonin receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake . This can lead to various physiological and psychological effects, making it a compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another indole derivative with psychoactive properties.

    N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

Uniqueness

5,6-Dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of the tetrahydro-2H-pyran-4-ylmethyl group and the dimethoxy substitution on the indole ring. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

5,6-dimethoxy-N-(oxan-4-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H22N2O4/c1-21-15-8-12-7-14(19-13(12)9-16(15)22-2)17(20)18-10-11-3-5-23-6-4-11/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20)

InChI Key

LIHZOABFAUBTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC3CCOCC3)OC

Origin of Product

United States

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